![molecular formula C7H10N2O B13246348 5-Amino-2-(aminomethyl)phenol](/img/structure/B13246348.png)
5-Amino-2-(aminomethyl)phenol
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Overview
Description
5-Amino-2-(aminomethyl)phenol is an organic compound with the molecular formula C7H10N2O It features an amino group and an aminomethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-(aminomethyl)phenol can be synthesized through various methods. One common approach involves the Petasis borono-Mannich reaction, which uses salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst . This one-pot protocol offers mild reaction conditions, excellent yields, and good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different aminophenol derivatives.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce different aminophenol derivatives.
Scientific Research Applications
5-Amino-2-(aminomethyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-(aminomethyl)phenol involves its interaction with various molecular targets and pathways. The specific details of these interactions are still under investigation, but it is known that the compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: This compound has a similar structure but with a methyl group instead of an aminomethyl group.
2-(Methylamino)phenol: This compound features a methylamino group instead of an aminomethyl group.
Aminomethyl propanol: This compound is used in the preparation of buffer solutions and as a precursor to other organic compounds.
Uniqueness
5-Amino-2-(aminomethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Biological Activity
5-Amino-2-(aminomethyl)phenol, also known as 5-Amino-2-methylphenol, is a compound with notable biological activities, including antibacterial and anti-inflammatory properties. This article delves into its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
This compound is characterized by its molecular formula C7H10N2O and a molecular weight of approximately 138.17 g/mol. The compound can be synthesized through various methods, typically involving the reduction of nitrophenols or the reaction of phenolic compounds with amines under controlled conditions.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications:
- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of pathogenic bacteria. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating potent activity.
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
Antibacterial Activity
A study conducted to evaluate the antibacterial effects of this compound revealed the following results:
Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 25 | 15 |
Staphylococcus aureus | 20 | 18 |
Pseudomonas aeruginosa | 30 | 12 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria, which are often more susceptible to phenolic compounds.
Anti-inflammatory Mechanism
The anti-inflammatory mechanism of this compound was investigated in vitro using macrophage cell lines. The results indicated that treatment with the compound led to:
- A reduction in the production of Tumor Necrosis Factor-alpha (TNF-α).
- Decreased levels of Interleukin-6 (IL-6), which are critical mediators in inflammatory responses.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical study assessed the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing the compound exhibited significant improvement compared to those receiving standard antibiotic therapy.
- Case Study on Inflammatory Conditions : In an experimental model of arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased inflammatory markers in serum samples.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-amino-2-(aminomethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,8-9H2 |
InChI Key |
VFLWNTBCFKHUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CN |
Origin of Product |
United States |
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